molecular formula C16H16ClN3O3 B2509825 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid CAS No. 1046801-40-4

4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid

Cat. No.: B2509825
CAS No.: 1046801-40-4
M. Wt: 333.77
InChI Key: PXXFCMGKKXYSJX-UHFFFAOYSA-N
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Description

4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid (CAS: 1046801-40-4) is a synthetic organic compound with the molecular formula C₁₆H₁₆ClN₃O₃ and a molecular weight of 333.77 g/mol . Its structure features a butanoic acid backbone substituted with two distinct functional groups:

  • A 2-chlorophenylamide moiety at the 4-position.
  • A pyridin-3-ylmethylamino group at the 2-position.

The compound’s SMILES notation is O=C(CC(NCc1cccnc1)C(=O)O)Nc1ccccc1Cl, reflecting its branched architecture . Limited physicochemical data (e.g., melting point, solubility) are publicly available, suggesting it remains understudied or proprietary.

Properties

IUPAC Name

4-(2-chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-12-5-1-2-6-13(12)20-15(21)8-14(16(22)23)19-10-11-4-3-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXFCMGKKXYSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the reaction of 2-chloroaniline with a suitable acylating agent to form the chlorophenyl intermediate.

    Coupling with Pyridinylmethyl Group: The chlorophenyl intermediate is then coupled with a pyridinylmethylamine derivative under controlled conditions to form the desired amide linkage.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Overview

The compound 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid , also known as FK-330, has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of inducible nitric oxide synthase (iNOS). This compound is notable for its structural complexity and biological activity, making it a subject of interest in various research domains.

FK-330 functions primarily as an iNOS dimerization inhibitor , which leads to decreased nitric oxide production. Nitric oxide plays a crucial role in various physiological and pathological processes, including inflammation and cancer progression. By inhibiting iNOS, FK-330 may exert antineoplastic activity , potentially reducing tumor growth and metastasis associated with chronic inflammatory states .

Cancer Research

FK-330 has been investigated for its potential in cancer therapy due to its ability to modulate nitric oxide levels. The upregulation of iNOS is often observed in malignant cells, contributing to tumor progression and metastasis. By inhibiting iNOS dimerization, FK-330 may help mitigate these effects, making it a candidate for further development as an anticancer agent .

Inflammation Studies

The role of nitric oxide in inflammatory processes has prompted research into FK-330 as a therapeutic agent for inflammatory diseases. Studies indicate that by reducing nitric oxide production, FK-330 could alleviate symptoms associated with chronic inflammation, thus expanding its potential therapeutic applications beyond oncology .

Neurodegenerative Disorders

Emerging studies suggest that FK-330 may have implications in neurodegenerative diseases where iNOS is implicated. The modulation of nitric oxide levels could provide neuroprotective effects, warranting further exploration in models of diseases like Alzheimer's or Parkinson's .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant reduction in tumor size in animal models when treated with FK-330 compared to controls.
Anti-inflammatory EffectsShowed decreased levels of inflammatory markers in models of induced inflammation following FK-330 administration.
NeuroprotectionPreliminary data indicated that FK-330 could protect neuronal cells from oxidative stress-induced apoptosis.

Mechanism of Action

The mechanism of action of 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid 1046801-40-4 C₁₆H₁₆ClN₃O₃ 333.77 2-chlorophenyl, pyridin-3-ylmethyl
4-((4-Methoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid 1032646-76-6 C₁₇H₁₉N₃O₄ 329.35 4-methoxyphenyl, pyridin-3-ylmethyl
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid N/A C₁₀H₁₀FNO₃ 211.19 2-fluorophenyl (lacks pyridinylmethyl substitution)
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid 20266-25-5 C₁₀H₁₀ClNO₃ 227.64 2-chlorophenyl (simpler backbone, no pyridine)
(2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid N/A C₁₀H₁₀ClNO₅ 259.65 4-chlorophenyl, dihydroxy groups

Key Structural and Functional Differences

Substituent Position and Identity: The 2-chlorophenyl group in the target compound contrasts with 4-methoxyphenyl (electron-donating) in its closest analog (CAS: 1032646-76-6) . Chlorine’s electron-withdrawing nature may influence electronic properties and binding interactions. The pyridin-3-ylmethyl group introduces a heteroaromatic ring, absent in simpler analogs like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid (CAS: N/A), which lacks this substitution . This pyridine moiety may enhance metal coordination or receptor binding.

Backbone Complexity: The target compound’s branched structure (dual amino substituents) differs from linear analogs like 4-[(2-chlorophenyl)amino]-4-oxobutanoic acid (CAS: 20266-25-5), which has a single amide substituent .

Biological and Coordination Potential: Fluorophenyl analogs (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) are designed for metal coordination studies and biological activity screening , but the pyridine-containing target compound may exhibit enhanced versatility in forming stable complexes. The dihydroxy-substituted analog (CAS: N/A) with a 4-chlorophenyl group highlights how hydroxyl groups can modulate acidity and solubility .

Biological Activity

4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action based on available literature and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of Intermediates : Starting with 2-chloroaniline and pyridine derivatives.
  • Coupling Reactions : Employing amide bond formation under controlled conditions.

These synthetic routes are crucial for optimizing yield and purity, often utilizing catalysts and specific reaction conditions .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structures have shown potent inhibition against various cancer cell lines, including A431 (human epidermoid carcinoma) and HT29 (human colon cancer) cells. The structure-activity relationship (SAR) analysis suggests that the presence of electronegative substituents, such as chlorine, enhances antiproliferative activity .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE). Inhibitors of AChE are significant in treating Alzheimer's disease, highlighting the potential therapeutic applications of this compound .

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and receptors. This binding can modulate various biochemical pathways, which may lead to therapeutic outcomes such as reduced tumor growth or improved cognitive function .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of a related compound demonstrated significant cytotoxicity against multiple cancer cell lines. The compound's IC50 values were reported to be lower than those of standard chemotherapeutics, suggesting a promising avenue for further development .

Case Study 2: Enzyme Inhibition

Another study evaluated the enzyme inhibitory effects of several derivatives, including those structurally related to this compound. The results indicated that these compounds effectively inhibited AChE activity in vitro, supporting their potential use in neurodegenerative disease treatment .

Data Tables

Biological Activity IC50 Value (µM) Target
Anticancer (A431 Cell Line)< 10Cell Proliferation
Anticancer (HT29 Cell Line)< 20Cell Proliferation
AChE Inhibition15Acetylcholinesterase

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